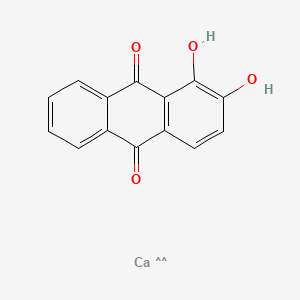
Pigment red 83
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment Red 83, also known as Alizarin Crimson, is a synthetic organic pigment belonging to the anthraquinone class. It is widely used in various applications due to its rich blue-red hue and excellent transparency. This pigment was developed as a replacement for the natural dye Rose Madder, which was derived from the root of the madder plant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pigment Red 83 is synthesized through a multi-step chemical process involving the reaction of anthraquinone with various reagents. The primary synthetic route involves the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid, followed by its conversion to the corresponding anthraquinone-2-carboxylic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and diazotization, to yield the final pigment .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-temperature reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the pigment. The final product is often subjected to milling and surface treatment to enhance its dispersibility and stability in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pigment Red 83 undergoes several types of chemical reactions, including:
Oxidation: The pigment can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the pigment into its corresponding hydroquinone forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
Pigment Red 83 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in the study of organic synthesis and reaction mechanisms.
Biology: Employed in histological staining techniques to visualize cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic marker.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
Mécanisme D'action
The mechanism of action of Pigment Red 83 involves its interaction with light and its ability to absorb and reflect specific wavelengths. At the molecular level, the pigment’s anthraquinone structure allows it to undergo various photochemical reactions, leading to the generation of reactive oxygen species. These reactive species can interact with biological molecules, making the pigment useful in photodynamic therapy and other biomedical applications .
Comparaison Avec Des Composés Similaires
Pigment Red 83 is unique among red pigments due to its synthetic origin and specific chemical properties. Similar compounds include:
Rose Madder (Natural Rose Madder): A natural dye with similar color properties but less stability and lightfastness.
Naphthol Red (PR 5, PR 9, PR 112, PR 170, PR 188): Synthetic organic pigments with varying shades of red and different chemical structures.
Quinacridone Red (PR 209): A synthetic pigment known for its excellent lightfastness and vibrant color .
This compound stands out due to its rich blue-red hue, transparency, and versatility in various applications, making it a preferred choice in many scientific and industrial fields.
Propriétés
InChI |
InChI=1S/C14H8O4.Ca/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYFCMSWQIMKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O.[Ca] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8CaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104074-25-1 |
Source


|
| Record name | Pigment Red 83 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104074-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,2-dihydroxy-, calcium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
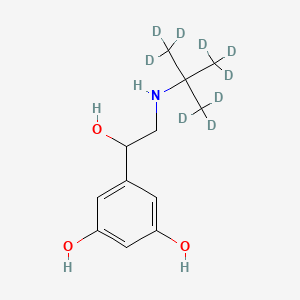

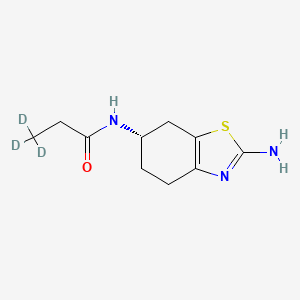


![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)
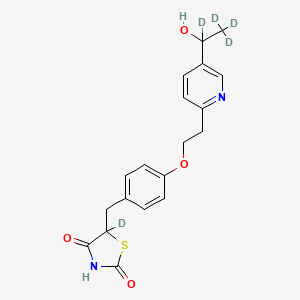

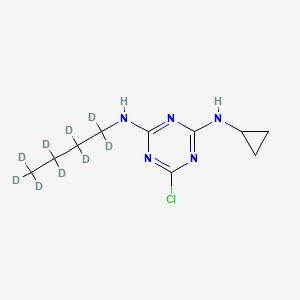

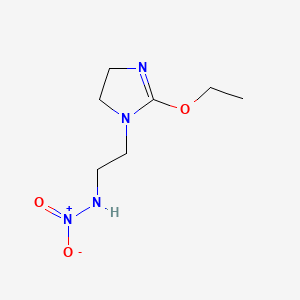
![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
